2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid
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Overview
Description
2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves nucleophilic substitution reactions using pyridines containing leaving groups such as halogens, sulfonates, or nitro groups, with fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often utilize scalable and efficient synthetic routes. These methods may include palladium-catalyzed cross-coupling reactions, directed ortho-metalation followed by borylation, and iridium or rhodium-catalyzed C-H or C-F bond activation . These approaches allow for the large-scale production of fluorinated pyridines with high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride, tetrabutylammonium fluoride) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions with fluorides can yield various fluorinated derivatives .
Scientific Research Applications
2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, such as enzymes and receptors, by altering its electronic properties . This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Fluoropyridin-4-yl)-2-methylpropanoic acid include other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Polyfluoropyridines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom at the 3-position of the pyridine ring. This specific arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and agrochemicals .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(3-fluoropyridin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,8(12)13)6-3-4-11-5-7(6)10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
PNCZLMCUFDNAAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)F)C(=O)O |
Origin of Product |
United States |
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